molecular formula C15H12O3 B084488 3,6-Dimethoxyfluoren-9-one CAS No. 13235-07-9

3,6-Dimethoxyfluoren-9-one

Cat. No.: B084488
CAS No.: 13235-07-9
M. Wt: 240.25 g/mol
InChI Key: UJNAXQMROWKSIE-UHFFFAOYSA-N
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Description

3,6-Dimethoxyfluoren-9-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13235-07-9

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3,6-dimethoxyfluoren-9-one

InChI

InChI=1S/C15H12O3/c1-17-9-3-5-11-13(7-9)14-8-10(18-2)4-6-12(14)15(11)16/h3-8H,1-2H3

InChI Key

UJNAXQMROWKSIE-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C2C=C(C=C3)OC

13235-07-9

Synonyms

3,6-Dimethoxy-9H-fluoren-9-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.5 g of 2-carboxy-5,5'-dimethoxybiphenyl was dissolved in 75 mL of methanesulfonic acid to obtain a dark brown solution. The solution was stirred at room temperature for one hour, heated at 40°-50° C. for 5 hours and then cooled to room temperature. The reaction mixture was then poured onto crushed ice to form a yellow colored precipitate which was collected by filtration. The precipitate was washed with large amounts of water and then air dried to yield 6.7 g of crude 3,6-dimethoxy-9-fluorenone. Recrystallization from ethanol followed by column chromatography on silica gel using methylene chloride as the eluent yielded pure 3,6-dimethoxy-9-fluorenone. The structure was confirmed by NMR and mass spectroscopy.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

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